Cas no 339016-16-9 (2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)-)
2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)-
- 6-chloro-N4-(4-chloro-phenyl)-pyrimidine-2,4-diyldiamine
- 6-chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine
- MFCD00664693
- 7L-831
- 339016-16-9
- 6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine
- LBGUWLTUOJPHPW-UHFFFAOYSA-N
- AKOS005099777
- DTXSID401226164
- 6-chloro-N*4*-(4-chloro-phenyl)-pyrimidine-2,4-diamine
- Oprea1_364018
- 6-chloro-4-N-(4-chlorophenyl)pyrimidine-2,4-diamine
-
- MDL: MFCD00664693
- Inchi: 1S/C10H8Cl2N4/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H3,13,14,15,16)
- InChI Key: LBGUWLTUOJPHPW-UHFFFAOYSA-N
- SMILES: C1(N)=NC(Cl)=CC(NC2=CC=C(Cl)C=C2)=N1
Computed Properties
- Exact Mass: 254.0126017Da
- Monoisotopic Mass: 254.0126017Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 63.8Ų
2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300697-100 mg |
6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine, 90%; . |
339016-16-9 | 90% | 100mg |
€221.50 | 2023-04-26 | |
| abcr | AB300697-100mg |
6-Chloro-N4-(4-chlorophenyl)-2,4-pyrimidinediamine, 90%; . |
339016-16-9 | 90% | 100mg |
€283.50 | 2025-02-16 |
2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)- Suppliers
2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl)-
Introduction to 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) and Its Significance in Modern Chemical Biology
2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) (CAS No. 339016-16-9) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to the pyrimidine class of molecules, which are well-known for their biological relevance and role as key structural motifs in numerous pharmacologically active agents.
The molecular structure of 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) features a pyrimidine core substituted with a chlorine atom at the 6-position and an N4-(4-chlorophenyl) group. This specific arrangement of functional groups makes the compound a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. The presence of chlorine atoms not only enhances the lipophilicity of the molecule but also provides reactive sites for further functionalization, making it a valuable intermediate in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. The compound 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) has been studied for its possible role in modulating various biological pathways. Research indicates that this molecule may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurological disorders. The ability of this compound to interact with biological targets suggests its utility as a lead compound for the development of novel therapeutic agents.
One of the most compelling aspects of 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) is its potential application in the development of small-molecule inhibitors. Studies have shown that pyrimidine-based compounds can effectively interfere with key enzymatic processes by binding to specific pockets on target proteins. The chlorine substituents in this molecule enhance its binding affinity by increasing hydrophobic interactions and dipole-dipole interactions with biological targets. This makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.
The synthesis of 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the N4-(4-chlorophenyl) group efficiently. These methods not only improve the synthetic route but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of the biological activity of 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl). Molecular docking studies have been conducted to predict its binding mode with various biological targets. These simulations have provided valuable insights into how the compound interacts with enzymes and receptors at the atomic level. Such information is crucial for designing more potent and selective inhibitors with improved pharmacokinetic properties.
The pharmaceutical industry has shown particular interest in developing drugs based on pyrimidine scaffolds due to their favorable pharmacological profiles. 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) serves as a promising starting point for creating novel therapeutics that can address unmet medical needs. By leveraging its unique structural features, researchers aim to develop compounds that exhibit high efficacy and low toxicity. This aligns with the broader goal of precision medicine, where drugs are tailored to target specific genetic or molecular profiles of patients.
In addition to its therapeutic potential, 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) has applications in research tools for studying fundamental biological processes. Its ability to modulate enzyme activity makes it a useful probe for understanding disease mechanisms at a molecular level. This information can guide the development of new diagnostic assays and therapeutic strategies targeting specific pathological pathways.
The chemical properties of 2,4-Pyrimidinediamine, 6-chloro-N4-(4-chlorophenyl) also make it a valuable intermediate in material science applications. Pyrimidine derivatives are known for their stability and compatibility with various materials, making them suitable for use in coatings, polymers, and other industrial products. Further research into its applications beyond pharmaceuticals could uncover new uses that contribute to technological advancements.
In conclusion,2,4-Pyrimidinediamine, 6-chloro-N()-() (CAS No. 339016-16-9) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable tool for researchers seeking to develop novel therapeutics and understand complex biological processes. As research continues to uncover new applications for this compound,, it is likely to play an increasingly important role in both academic research and industrial innovation.
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